REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>C(Cl)Cl>[CH3:17][C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20]([NH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:21]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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CC1=C(C(=O)Cl)C=CC=C1
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Name
|
ice
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at ambient temperature for 14 hours the resulting white suspension
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
was diluted with CH2Cl2 (100 mL)
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (20 mL) and saturated aqueous sodium bicarbonate (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Type
|
CUSTOM
|
Details
|
The crude solid was recrystallized from ethyl acetate/hexane
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)NCC2=CC=C(C=C2)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |